1-Methoxy-3-(3-methoxypropoxy)propane

Catalog No.
S1894423
CAS No.
111109-77-4
M.F
C8H18O3
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-(3-methoxypropoxy)propane

CAS Number

111109-77-4

Product Name

1-Methoxy-3-(3-methoxypropoxy)propane

IUPAC Name

1-methoxy-3-(3-methoxypropoxy)propane

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H18O3/c1-9-5-3-7-11-8-4-6-10-2/h3-8H2,1-2H3

InChI Key

KWDCKLXGUZOEGM-UHFFFAOYSA-N

SMILES

COCCCOCCCOC

Canonical SMILES

COCCCOCCCOC

1-Methoxy-3-(3-methoxypropoxy)propane, also known as ProGlyde DMM Glycol Ether, is a colorless liquid with a mild odor. Its molecular formula is C8H18O3, and it consists of eight carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. This compound is characterized by its ether functional groups, which contribute to its solubility properties and reactivity in various chemical processes .

As IPMA is primarily used as a solvent, a specific mechanism of action is not applicable.

  • Flammability: Organic solvents like IPMA are generally flammable. Proper handling and storage procedures to minimize ignition sources are advised [].
  • Inhalation and skin contact: While specific toxicity data is lacking, inhalation and skin contact with organic solvents can be irritating. Standard laboratory practices for handling organic solvents, including using fume hoods, gloves, and eye protection, should be followed [].
  • Solvent

    Due to its colorless, volatile nature and ether-like odor, IPMA can be used as a solvent in scientific research. Its properties make it suitable for dissolving a range of non-polar and polar compounds [].

  • Organic synthesis

    The functional groups present in IPMA's structure (methoxy and propoxy) can be useful for organic synthesis reactions. Researchers can utilize IPMA as a reactant or intermediate to create more complex molecules [].

  • Polymers

    Studies suggest that IPMA can be incorporated into the synthesis of specific polymers. The methoxy and propoxy groups can influence the polymer's properties, making it potentially valuable for research on novel materials.

  • Biodiesel production

    Some research explores the potential of IPMA as a solvent or catalyst in biodiesel production processes. Biodiesel is a renewable fuel source, and efficient production methods are a subject of ongoing research.

Typical of ethers. Key reactions include:

  • Esterification: It can react with acids to form esters, often used in solvent applications.
  • Dehydrohalogenation: Under strong acidic or basic conditions, it may undergo elimination reactions to yield alkenes.
  • Hydrolysis: In the presence of water and acid, it can hydrolyze to form alcohols and acids.

These reactions highlight its utility as a solvent and reagent in organic synthesis .

Several methods can be employed to synthesize 1-Methoxy-3-(3-methoxypropoxy)propane:

  • Alkylation of Alcohols: This involves reacting methanol with 3-methoxypropyl halides under basic conditions.
  • Etherification: The compound can be synthesized by the reaction of propylene glycol with methanol in the presence of an acid catalyst.
  • Transesterification: This method uses a glycerol derivative and methanol to yield the desired ether.

These methods allow for the production of high-purity 1-Methoxy-3-(3-methoxypropoxy)propane suitable for industrial applications .

1-Methoxy-3-(3-methoxypropoxy)propane has various applications across different industries:

  • Solvent: It is used as a solvent in coatings, inks, and cleaning formulations due to its excellent solvency properties.
  • Surfactant: The compound serves as a surfactant in personal care products, enhancing the spreadability and stability of formulations.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of other chemical compounds.

These applications leverage its favorable physical properties such as low volatility and high solvency .

Several compounds share structural similarities with 1-Methoxy-3-(3-methoxypropoxy)propane. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Dipropylene Glycol Dimethyl EtherC8H18O3Used as a solvent; low toxicity
Ethylene Glycol Dimethyl EtherC6H14O3Commonly used in antifreeze; higher toxicity than 1-Methoxy-3-(3-methoxypropoxy)propane
Propylene Glycol Monomethyl EtherC4H10O2Used in cosmetics; lower molecular weight

Uniqueness

1-Methoxy-3-(3-methoxypropoxy)propane stands out due to its unique balance of solvency, low toxicity, and versatility across various applications. Its structure allows for effective interaction with both polar and nonpolar substances, making it particularly valuable in formulation chemistry compared to other glycol ethers that may favor one type of solubility over another .

Thermodynamic Properties (Boiling Point, Vapor Pressure)

The thermodynamic properties of 1-Methoxy-3-(3-methoxypropoxy)propane reflect its molecular structure containing dual ether linkages and methoxy functional groups. The compound exhibits a boiling point of 175°C at 760 mmHg [1] [2], which is characteristic of its moderate molecular weight (162.23 g/mol) and intermolecular forces dominated by van der Waals interactions and dipole-dipole attractions.

Table 1: Thermodynamic Properties

PropertyValueConditionsReference
Boiling Point (°C)175760 mmHg [1] [2]
Vapor Pressure (mmHg at 20°C)0.5520°C [1] [2]
Vapor Pressure (hPa at 20°C)0.820°C [3]
Heat of Vaporization (J/g)257Normal boiling point [2]
Auto-ignition Temperature (°C)165Standard conditions [4]
Flash Point (°C)65Closed cup [1] [2]
Freezing Point (°C)<-71Standard pressure [1] [2]

The vapor pressure of 0.55 mmHg at 20°C [1] [2] indicates relatively low volatility, making this compound suitable for applications requiring low evaporation rates. The evaporation rate is notably slow, measured at 0.13 relative to n-butyl acetate [1] [2], contributing to its utility as a coalescent in coating formulations. The heat of vaporization of 257 J/g [2] reflects the energy required to overcome intermolecular forces during phase transition from liquid to vapor.

The compound's freezing point below -71°C [1] [2] demonstrates excellent low-temperature stability, making it suitable for applications in diverse climatic conditions. The auto-ignition temperature of 165°C [4] and flash point of 65°C [1] [2] provide important safety parameters for industrial handling and storage.

Solvation Behavior and Hansen Solubility Parameters

The solvation behavior of 1-Methoxy-3-(3-methoxypropoxy)propane is characterized by its Hansen Solubility Parameters, which provide quantitative insight into its molecular interactions and compatibility with other substances. The compound's aprotic nature, resulting from the absence of hydroxyl functionality, distinguishes it from conventional glycol ethers [1] [5].

Table 2: Hansen Solubility Parameters

ParameterValue (J/cm³)½Value (MPa½)Reference
Dispersion (δD)14.914.9 [1] [2] [6]
Polar (δP)2.12.1 [1] [2] [6]
Hydrogen Bonding (δH)3.83.8 [1] [2] [6]
Total Hansen Parameter (δT)15.515.5Calculated

The dispersion component (δD) of 14.9 (J/cm³)½ [1] [2] [6] dominates the total solubility parameter, accounting for approximately 60% of the total cohesive energy density. This reflects the significant contribution of van der Waals forces from the hydrocarbon backbone and methoxy groups. The relatively low polar component (δP) of 2.1 (J/cm³)½ [1] [2] [6] and moderate hydrogen bonding component (δH) of 3.8 (J/cm³)½ [1] [2] [6] indicate weak dipolar interactions and limited hydrogen bonding capability.

The compound demonstrates partial miscibility with water at 35 wt% at 25°C [1] [2], while water solubility in the compound is limited to 4.5 wt% [1] [2]. This asymmetric solubility behavior is typical of glycol ethers and reflects the balance between hydrophilic ether oxygens and hydrophobic methyl groups. The partition coefficient (log P) of 0.434 [3] indicates moderate lipophilicity, positioning the compound between highly polar and nonpolar solvents.

The Hansen parameters enable prediction of solubility compatibility using the four-dimensional Hansen space distance calculation [7]. The relatively low hydrogen bonding parameter makes this compound particularly suitable for use with moisture-sensitive systems, as it does not compete effectively for hydrogen bonding sites [1] [5].

Surface Tension and Viscosity Characteristics

The surface and rheological properties of 1-Methoxy-3-(3-methoxypropoxy)propane are crucial for its performance in coating and cleaning applications. These properties directly influence wetting behavior, flow characteristics, and film formation.

Table 3: Physical Properties

PropertyValueReference
Density (g/mL at 20°C)0.903 [3]
Density (g/mL at 25°C)0.899 [1] [2]
Specific Gravity (25/25°C)0.902 [1] [2]
Viscosity (cP at 25°C)1.0 [1] [2]
Surface Tension (dynes/cm at 25°C)26.3 [1] [2]
Refractive Index (nD20)1.426 [8] [9]
Molecular Weight (g/mol)162.23 [1] [2]
Molecular FormulaC8H18O3 [1] [2]

The surface tension of 26.3 dynes/cm at 25°C [1] [2] is significantly lower than water (72.8 dynes/cm), enabling excellent wetting and penetration properties. This reduced surface tension facilitates spreading on various substrates and contributes to the compound's effectiveness as a coalescent and coupling agent in formulations [1] [2].

The dynamic viscosity of 1.0 centipoise at 25°C [1] [2] provides excellent flow characteristics comparable to water, ensuring easy handling and processing. This low viscosity, combined with the moderate surface tension, creates optimal conditions for film formation and substrate penetration in coating applications [1] [5].

The density of 0.899 g/mL at 25°C [1] [2] is typical for glycol ethers and facilitates formulation calculations. The refractive index of 1.426 [8] [9] falls within the expected range for organic ethers and can be used for purity assessment and identification purposes.

Phase Behavior in Multicomponent Systems

The phase behavior of 1-Methoxy-3-(3-methoxypropoxy)propane in multicomponent systems is complex and depends on the nature of co-solvents, temperature, and composition. Understanding these interactions is crucial for formulation development and application optimization.

Table 4: Solubility Properties

SystemValueReference
Solvent in Water35 wt% at 25°C [1] [2]
Water in Solvent4.5 wt% at 25°C [1] [2]
Partition Coefficient (log P)0.434 (estimated) [3]
Water MiscibilityPartially miscible [1] [2]

Table 5: Multicomponent System Phase Behavior

System TypePhase BehaviorTemperature EffectApplicationsReference
Water-Glycol Ether BinaryPartial miscibility with LCSTPhase separation above 30°CForward osmosis, separations [10] [11] [12]
Alcohol-Glycol Ether BinaryEnhanced hydrogen bondingImproved mixing at higher TSolvent formulations [10] [11]
Hydrocarbon-Glycol Ether BinaryLimited solubilityNegligible temperature effectExtraction processes [11] [13]
Ternary Aqueous SystemsComplex phase diagramsMultiple phase transitionsDrug delivery systems [14] [15]
Surfactant SystemsMicelle formation affectedCritical micelle concentration changesCleaning formulations [16] [17]

In binary water-glycol ether systems, the compound exhibits lower critical solution temperature (LCST) behavior [10] [12], where phase separation occurs upon heating above approximately 30°C. This thermoreversible phase transition can be exploited for temperature-triggered separations and smart material applications [12].

Binary systems with alcohols show enhanced miscibility due to hydrogen bonding interactions between alcohol hydroxyl groups and ether oxygens [10] [11]. The extent of hydrogen bonding depends on alcohol chain length and branching, with shorter, less branched alcohols showing greater compatibility [10].

Hydrocarbon-glycol ether systems typically exhibit limited mutual solubility due to the significant difference in polarity [11] [13]. The solubility increases with temperature but remains relatively low, making these systems useful for extraction and separation processes where selective solvation is desired [11].

Ternary and higher-order systems display complex phase diagrams with multiple phase regions [14] [15]. In pharmaceutical applications, these systems can form liquid crystalline phases useful for controlled drug delivery, where phase transitions can be triggered by dilution, temperature, or pH changes [15].

The compound's interaction with surfactant systems results in modification of critical micelle concentrations and phase behavior [16] [17]. The aprotic nature allows it to interact with both ionic and nonionic surfactants without competing for hydrogen bonding sites, making it valuable in cleaning formulations [17].

Table 6: Estimated Critical Properties

PropertyEstimated ValueBasis for EstimationReference
Critical Temperature (°C)~370-390Group contribution methods [18] [19]
Critical Pressure (MPa)~2.5-3.0Comparative molecular structure [18] [20]
Critical Density (kg/m³)~350-400Molecular volume calculations [18] [20]
Critical Volume (cm³/mol)~460-500Molecular weight scalingCalculated
Critical Compressibility Factor~0.25-0.28Typical glycol ether values [18] [20]

The estimated critical temperature of 370-390°C [18] [19] suggests high thermal stability under normal operating conditions. The critical pressure of 2.5-3.0 MPa [18] [20] is moderate compared to smaller molecules, reflecting the compound's molecular size and intermolecular forces.

Physical Description

Liquid

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 1103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 332 of 1103 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 771 of 1103 companies with hazard statement code(s):;
H315 (10.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111109-77-4
66226-74-2

Wikipedia

1-Methoxy-3-(3-methoxypropoxy)propane

Dates

Last modified: 04-14-2024

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